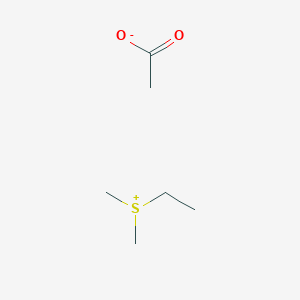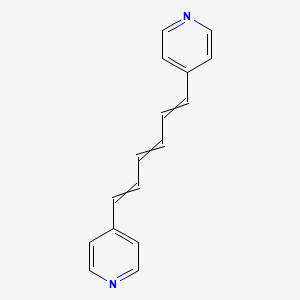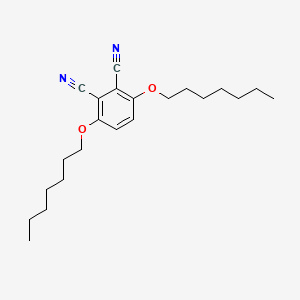
2,2',3,3',4,6'-Hexabromobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3,3’,4,6’-Hexabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants, particularly in plastics, textiles, and electronic devices . due to their persistence in the environment and potential toxicity, their use has been restricted or banned in many regions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,6’-Hexabromobiphenyl typically involves the bromination of biphenyl under controlled conditions. The reaction is carried out using bromine or bromine-containing reagents in the presence of a catalyst, such as iron or aluminum chloride . The reaction conditions, including temperature and solvent, are carefully controlled to ensure selective bromination at the desired positions on the biphenyl ring .
Industrial Production Methods
Industrial production of 2,2’,3,3’,4,6’-Hexabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically isolated through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,3,3’,4,6’-Hexabromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or electrophiles like halogens.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyls, while oxidation and reduction can lead to the formation of different brominated or debrominated products .
Wissenschaftliche Forschungsanwendungen
2,2’,3,3’,4,6’-Hexabromobiphenyl has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,2’,3,3’,4,6’-Hexabromobiphenyl involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This receptor, when activated by the compound, binds to specific DNA sequences and regulates the expression of genes involved in xenobiotic metabolism . This can lead to various biochemical and toxic effects, including disruption of endocrine function and interference with cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’,4,4’,6,6’-Hexabromobiphenyl
- 2,2’,3,4,5,6-Hexabromobiphenyl
- 3,3’,4,4’,5,5’-Hexabromobiphenyl
Uniqueness
2,2’,3,3’,4,6’-Hexabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to other hexabromobiphenyls, it may exhibit different toxicological profiles and environmental persistence .
Eigenschaften
CAS-Nummer |
119264-50-5 |
|---|---|
Molekularformel |
C12H4Br6 |
Molekulargewicht |
627.6 g/mol |
IUPAC-Name |
1,2,3-tribromo-4-(2,3,6-tribromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-6-3-4-7(14)11(17)9(6)5-1-2-8(15)12(18)10(5)16/h1-4H |
InChI-Schlüssel |
XKHIVUOSQAVYRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C2=C(C=CC(=C2Br)Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



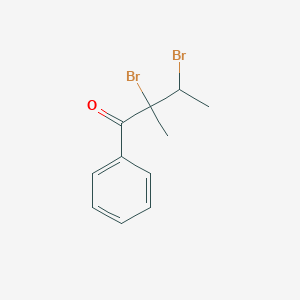
![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
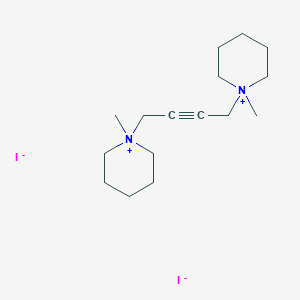
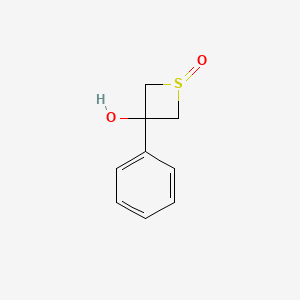
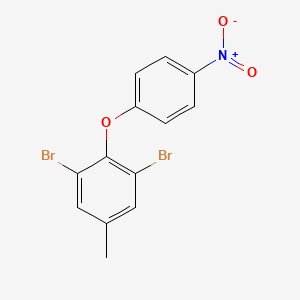


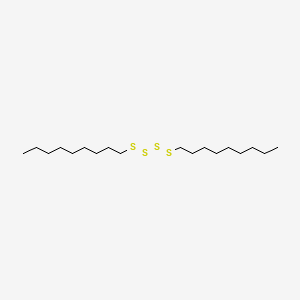

![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
